3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-bromo-3-diazo-propan-2-one as a key intermediate, which undergoes cyclization and subsequent substitution reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the cyclization and substitution processes .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the purine base .
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its incorporation into nucleic acids, where it acts as a chain terminator, preventing further elongation of the nucleic acid chain. This inhibition of nucleic acid synthesis is the basis for its antiviral and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacks the cyclopentane ring.
Vidarabine: An antiviral drug with a similar purine base but a different sugar moiety.
Ribavirin: Another antiviral compound with a similar mechanism of action but a different structure
Uniqueness
3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its cyclopentane ring, which imparts different chemical and biological properties compared to other nucleoside analogs. This structural difference allows it to interact with enzymes and nucleic acids in a distinct manner, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)cyclopentane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASVOKHBMDKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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